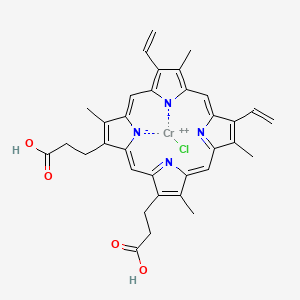

Cr(III) Protoporphyrin IX chloride

Description

BenchChem offers high-quality Cr(III) Protoporphyrin IX chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cr(III) Protoporphyrin IX chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQQEWHGUXPBK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClCrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Cr(III) Protoporphyrin IX Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cr(III) Protoporphyrin IX chloride. Protoporphyrin IX, a naturally occurring tetrapyrrole, is a crucial precursor to heme and chlorophyll.[1] The insertion of various metal ions into the porphyrin core imparts unique chemical and physical properties, making metalloporphyrins valuable compounds in diverse fields, including catalysis, materials science, and medicine.[2] Chromium(III) Protoporphyrin IX chloride, in particular, has been investigated for its potential therapeutic applications.[1] This document details a feasible synthetic protocol, purification methods, and a suite of characterization techniques essential for verifying the identity and purity of the target compound. All quantitative data are summarized in structured tables, and experimental workflows are visually represented to facilitate understanding.

Introduction

Porphyrins are a class of aromatic macrocyclic compounds consisting of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.[3] Their ability to chelate various metal ions in their central cavity gives rise to metalloporphyrins, which play vital roles in numerous biological processes.[2] For instance, the iron chelate of Protoporphyrin IX, known as heme, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport.[1]

The synthesis of artificial metalloporphyrins allows for the fine-tuning of their electronic, optical, and catalytic properties. Chromium(III) porphyrins have attracted interest due to their unique coordination chemistry and potential applications. This guide focuses on the synthesis and detailed characterization of Cr(III) Protoporphyrin IX chloride, providing researchers with the necessary information to produce and validate this compound in a laboratory setting.

Synthesis of Cr(III) Protoporphyrin IX Chloride

The synthesis of Cr(III) Protoporphyrin IX chloride involves the insertion of a chromium(III) ion into the Protoporphyrin IX macrocycle. This process, known as metalation, can be achieved through various methods.[4] A common approach involves the reaction of Protoporphyrin IX with a chromium(II) salt, followed by oxidation to the more stable Cr(III) state.

Experimental Protocol: Metalation of Protoporphyrin IX

This protocol is based on general methods for metalloporphyrin synthesis and may require optimization.[4]

Materials:

-

Protoporphyrin IX

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Anhydrous Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Silica Gel for column chromatography

-

Distilled water

-

Nitrogen gas

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Protoporphyrin IX in anhydrous DMF under a nitrogen atmosphere. The nitrogen atmosphere is crucial to prevent the oxidation of the Cr(II) salt.

-

Addition of Chromium Salt: Add an excess of anhydrous Chromium(II) chloride to the solution.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret band and the appearance of the metalloporphyrin Soret band.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add chilled distilled water to precipitate the crude product.[4]

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove excess metal salts and DMF.[4]

-

Drying: Air-dry the collected solid.[4]

Purification

The crude Cr(III) Protoporphyrin IX chloride is purified by column chromatography.

Procedure:

-

Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system, such as a mixture of chloroform and methanol.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The desired fraction, containing the Cr(III) Protoporphyrin IX chloride, will be a colored band. Collect the fractions and monitor their purity by TLC or UV-Vis spectroscopy.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid product.

Characterization Techniques

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized Cr(III) Protoporphyrin IX chloride.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing porphyrins and metalloporphyrins. The electronic absorption spectrum is characterized by an intense Soret band (or B band) in the near-UV region (around 400 nm) and several weaker Q bands in the visible region.[5] Upon metalation, the number of Q bands typically reduces, and the positions of both the Soret and Q bands shift.

Expected Spectral Features:

| Spectral Feature | Protoporphyrin IX (Free Base) | Cr(III) Protoporphyrin IX chloride |

| Soret Band (λ_max) | ~406 nm | Shifted from free base |

| Q Bands | Four bands (~500-630 nm) | Typically two bands |

Note: The exact peak positions are solvent-dependent.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic complexes like Cr(III) Protoporphyrin IX chloride presents unique challenges and opportunities. The presence of the paramagnetic Cr(III) center (a d³ ion) leads to significant broadening and large chemical shifts (hyperfine shifts) of the proton signals.[6][7] While this can complicate spectral interpretation, it also provides valuable information about the electronic structure and the environment around the metal center.[8] Due to the significant line broadening in ¹H NMR, ²H NMR (deuterium NMR) can sometimes offer better resolution for deuterated samples.[9]

Expected ¹H NMR Features:

-

Broad signals.

-

A wide range of chemical shifts, often extending beyond the typical diamagnetic region (0-10 ppm).[6]

-

The signals of protons closer to the paramagnetic center will experience larger shifts and greater broadening.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing metalloporphyrins.[10]

Expected Mass Spectrum Data:

| Compound | Molecular Formula | Molecular Weight | Expected m/z |

| Cr(III) Protoporphyrin IX chloride | C₃₄H₃₂ClCrN₄O₄ | 648.09 g/mol [11] | [M-Cl]⁺ or other relevant fragments |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species.[12] For Cr(III) complexes, which have an S=3/2 spin state, EPR can provide detailed information about the electronic structure, coordination environment, and symmetry of the metal center.[13]

Expected EPR Features:

-

A characteristic spectrum for a high-spin d³ system.

-

The g-values and hyperfine coupling constants will be indicative of the coordination environment of the Cr(III) ion.

Visualized Workflows

Synthesis Workflow

Caption: Synthesis and purification workflow for Cr(III) Protoporphyrin IX chloride.

Characterization Workflow

Caption: Characterization workflow for Cr(III) Protoporphyrin IX chloride.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of Cr(III) Protoporphyrin IX chloride. The provided protocols and characterization data serve as a valuable resource for researchers in chemistry, materials science, and drug development. Successful synthesis and thorough characterization are paramount for ensuring the quality and reliability of this compound for further scientific investigation and application development. The combination of synthetic procedures, purification techniques, and a multi-faceted analytical approach will enable researchers to confidently produce and validate Cr(III) Protoporphyrin IX chloride for their specific research needs.

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. iris.unito.it [iris.unito.it]

- 13. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cr(III) Protoporphyrin IX Chloride: Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cr(III) Protoporphyrin IX chloride is a metalloporphyrin of significant interest in biomedical research, primarily due to its potent inhibitory effects on heme oxygenase, an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of Cr(III) Protoporphyrin IX chloride. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound in drug development and other scientific disciplines. While specific experimental data for this particular chromium complex is limited in publicly available literature, this guide consolidates known information and provides data from closely related compounds to offer a thorough understanding of its expected characteristics.

Physicochemical Properties

The fundamental physicochemical properties of Cr(III) Protoporphyrin IX chloride are summarized in the tables below. It is important to note that while some data is specific to this compound, other parameters are estimated based on the properties of protoporphyrin IX and other metalloporphyrins.

Table 1: General Properties of Cr(III) Protoporphyrin IX Chloride

| Property | Value | Source |

| Chemical Name | Chloro[3,3′-(3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphyrindiyl-κ2N21,N23)dipropanoato(2-)]chromium | [1] |

| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1] |

| Molecular Weight | 648.09 g/mol | [1] |

| CAS Number | 41628-83-5 | [1] |

| Appearance | Likely a dark-colored crystalline solid | Inferred |

Table 2: Solubility Profile (Qualitative)

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | Protoporphyrin IX itself is poorly soluble in water. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for metalloporphyrins. |

| Dimethylformamide (DMF) | Soluble | Common solvent for metalloporphyrins. |

| Ethanol | Sparingly soluble | Protoporphyrin IX has low solubility in absolute ethanol. |

| Chloroform | Likely soluble | Metalloporphyrins often exhibit solubility in chlorinated solvents. |

Table 3: Spectral Properties (Expected)

| Spectral Data | Expected Characteristics | Notes |

| UV-Vis Absorption | Soret (B) band around 400-420 nm, Q bands between 500-600 nm. | Typical for metalloporphyrins. The exact λmax and molar absorptivity are not readily available but are expected to be similar to other metalloprotoporphyrins. |

| Fluorescence | Likely quenched. | The paramagnetic Cr(III) center is expected to quench the intrinsic fluorescence of the protoporphyrin IX ligand. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=C, C=N, C-H, and C=O stretching and bending modes of the porphyrin ring and propionate groups. A band corresponding to the Cr-Cl stretching vibration would also be expected. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to the paramagnetic nature of Cr(III), NMR spectra would exhibit broad signals with large chemical shift ranges, making standard interpretation challenging. | Requires specialized techniques for paramagnetic molecules. |

Table 4: Stability Information

| Condition | Stability | Notes |

| pH | Stable in neutral and slightly acidic conditions. May degrade in strongly acidic or basic solutions. | General stability profile for metalloporphyrins. |

| Light | Should be protected from light. | Porphyrins are photosensitive and can degrade upon prolonged light exposure. |

| Temperature | Store at room temperature. | [2] |

Experimental Protocols

Synthesis of Cr(III) Protoporphyrin IX Chloride (General Method)

References

Cr(III) Protoporphyrin IX Chloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin IX, is a prosthetic group essential for the function of a vast array of proteins involved in oxygen transport, electron transfer, and catalysis. The intricate regulation of heme biosynthesis and catabolism is critical for cellular homeostasis. Dysregulation of these pathways is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. Cr(III) Protoporphyrin IX chloride, a synthetic metalloporphyrin, serves as a valuable non-radioactive analog of heme, enabling detailed investigation of heme-dependent processes. Its primary utility lies in its ability to act as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. This technical guide provides a comprehensive overview of the properties, experimental applications, and relevant signaling pathways associated with Cr(III) Protoporphyrin IX chloride, offering a valuable resource for researchers in heme biology, drug discovery, and related fields.

Core Properties of Cr(III) Protoporphyrin IX Chloride

A thorough understanding of the physicochemical properties of Cr(III) Protoporphyrin IX chloride is fundamental to its effective application in research.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1][2] |

| Molecular Weight | 648.09 g/mol | [1][2] |

| CAS Number | 41628-83-5 | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Aqueous solubility is limited and often requires basic conditions or the use of surfactants. | General Knowledge |

Spectroscopic Properties

The distinct spectroscopic signature of Cr(III) Protoporphyrin IX chloride allows for its quantification and the study of its interactions with other molecules. Like other metalloporphyrins, it exhibits a strong absorption band in the near-UV region, known as the Soret band, and weaker absorptions in the visible region, called Q bands.

| Spectroscopic Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| Soret Band (B band) | ~406 | ~1.42 x 10⁴ (for a similar Cr(III) complex) | Methanol/Water |

| Q Bands | 500 - 650 | Not explicitly found for Cr(III) PPIX. Generally weaker than the Soret band. | N/A |

Fluorescence Properties: While Protoporphyrin IX is fluorescent, the insertion of a paramagnetic metal ion like Cr(III) typically quenches fluorescence. Therefore, Cr(III) Protoporphyrin IX chloride is generally considered non-fluorescent or very weakly fluorescent. The fluorescence quantum yield is expected to be very low.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cr(III) Protoporphyrin IX chloride.

Synthesis and Purification of Cr(III) Protoporphyrin IX Chloride

This protocol is adapted from general methods for the synthesis of metalloporphyrins.

Materials:

-

Protoporphyrin IX

-

Chromium(III) chloride (CrCl₃)

-

Dimethylformamide (DMF), anhydrous

-

Sodium acetate

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve Protoporphyrin IX in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Metal Salt: Add an excess of Chromium(III) chloride and sodium acetate to the solution. Sodium acetate acts as a base to facilitate the reaction.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band from that of the free porphyrin to the metallated porphyrin.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water to precipitate the crude Cr(III) Protoporphyrin IX chloride.

-

Extraction: Extract the product into chloroform. Wash the organic layer several times with water to remove DMF and excess salts.

-

Purification: Dry the chloroform solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient as the eluent.

-

Characterization: Characterize the final product by UV-Vis spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Experimental Workflow for Synthesis

References

Spectroscopic Analysis of Chromium (III) Porphyrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize chromium (III) porphyrins. It details the principles, experimental protocols, and data interpretation for key analytical methods, including UV-Visible, Electron Paramagnetic Resonance, Nuclear Magnetic Resonance, and Resonance Raman spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of these complexes, particularly in the field of drug development and photodynamic therapy.

Introduction to Chromium (III) Porphyrins

Porphyrins are a class of aromatic macrocyclic compounds with a characteristic structure composed of four pyrrole subunits linked by methine bridges.[1] When coordinated with a central metal ion, they form metalloporphyrins, which play crucial roles in various biological processes, including oxygen transport and photosynthesis.[1][2] Chromium (III) porphyrins, in particular, have garnered significant interest due to their unique photophysical and magnetic properties, making them promising candidates for applications in catalysis and medicine, especially as photosensitizers in photodynamic therapy (PDT).[3][4][5]

The therapeutic efficacy and functional properties of chromium (III) porphyrins are intrinsically linked to their electronic structure, coordination geometry, and the nature of their axial and peripheral ligands. Spectroscopic analysis is therefore a cornerstone of their investigation, providing invaluable insights into these molecular features.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins and metalloporphyrins, providing information about their electronic transitions.[6] The spectra of porphyrins are dominated by two main features: the intense Soret band (or B band) in the near-UV region (around 400-450 nm) and the weaker Q bands in the visible region (500-700 nm).[7]

The position and intensity of these bands are sensitive to the central metal ion, its oxidation state, the axial ligands, and the peripheral substituents on the porphyrin ring.[6] For chromium (III) porphyrins, the d-d transitions of the metal can also appear in the visible region, though they are often weak and may be obscured by the more intense porphyrin-based π-π* transitions.[8]

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for acquiring the UV-Vis spectrum of a chromium (III) porphyrin is as follows:

-

Sample Preparation: Prepare a dilute solution of the chromium (III) porphyrin complex in a suitable solvent (e.g., chloroform, dichloromethane, or toluene) with a concentration in the micromolar range (e.g., 10⁻⁶ M).[2] The solvent should be transparent in the spectral region of interest.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the porphyrin solution over a wavelength range of approximately 350 nm to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.

Tabulated UV-Vis Data for Selected Chromium (III) Porphyrins

| Compound | Solvent | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference |

| [CrIII(TPP)Cl] | Chloroform | ~445 | ~560, ~598 | [2] |

| [Na(2,2,2-crypt)][CrIII(TPP)(NCO)2]·0.406CHCl3 | Chloroform | ~448 | ~563, ~602 | [2] |

| [K(crypt-222)][CrIII(TTP)(NCO)2]·2H2O | Dichloromethane | Not Specified | Not Specified | [9] |

TPP = meso-tetraphenylporphyrin; TTP = meso-tetratolylporphyrin; crypt-222 = 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as chromium (III) complexes which have a d³ electron configuration and a spin state of S = 3/2.[10][11] EPR provides detailed information about the electronic structure, coordination environment, and magnetic interactions of the metal center.[10][12]

The EPR spectra of chromium (III) porphyrins are typically characterized by a broad resonance due to the zero-field splitting of the spin states.[10] The g-values and the fine structure of the spectrum are sensitive to the symmetry of the complex and the nature of the axial ligands.[3][12]

Experimental Protocol: Continuous Wave (CW) EPR Spectroscopy

A typical experimental setup for CW-EPR spectroscopy of a chromium (III) porphyrin is as follows:

-

Sample Preparation: The sample can be a frozen solution or a polycrystalline powder. For frozen solutions, the porphyrin complex is dissolved in a suitable solvent at a concentration that avoids aggregation.

-

Instrumentation: An EPR spectrometer operating at X-band (~9.5 GHz) or Q-band (~34 GHz) frequencies is commonly used. The sample is placed in a quartz EPR tube and inserted into the spectrometer's resonant cavity.

-

Measurement Conditions: Spectra are typically recorded at cryogenic temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe the full spectral features.[10]

-

Data Acquisition: The magnetic field is swept while the microwave absorption is monitored.

-

Data Analysis: The g-values are determined from the positions of the spectral features. Simulation of the EPR spectrum can provide more detailed information about the spin Hamiltonian parameters, including the zero-field splitting parameters (D and E).[13]

Tabulated EPR Data for Selected Chromium (III) Species

| Compound | Temperature | g-values | D-value (cm⁻¹) | Reference |

| {Cr7Ni} ring in decorated vanadyl-porphyrin | 20 K | g ≈ 1.8 | Not Specified | [10] |

| Cr(III) complexes with bis-pyridyl isoindoline (BPI) ligands | Not Specified | Not Specified | ~0.1 | [3] |

| Cr(III) complexes with polypyridyl ligands | Not Specified | Not Specified | ~0.4 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic molecules, such as chromium (III) porphyrins, presents unique challenges and opportunities. The unpaired electrons of the chromium (III) ion cause large chemical shifts (paramagnetic shifts) and significant line broadening of the NMR signals of the porphyrin ligand.[11][14]

Despite these challenges, paramagnetic NMR can provide valuable structural and electronic information that is not accessible through conventional NMR of diamagnetic compounds.[14] The pattern of hyperfine shifts across the porphyrin macrocycle is sensitive to the nature of the metal-ligand bonding and the distribution of unpaired electron spin density.[11] Due to the significant line broadening, ¹H NMR is the most commonly employed nucleus for these systems, although ¹³C and ¹⁹F NMR have also been utilized.[11][14]

Experimental Protocol: Paramagnetic ¹H NMR Spectroscopy

The following is a general protocol for acquiring a paramagnetic ¹H NMR spectrum of a chromium (III) porphyrin:

-

Sample Preparation: Dissolve the chromium (III) porphyrin complex in a deuterated solvent (e.g., CDCl₃, C₆D₆). The concentration should be optimized to obtain a good signal-to-noise ratio without excessive aggregation.

-

Instrumentation: A high-field NMR spectrometer is advantageous for resolving the broad and widely dispersed resonances.

-

Acquisition Parameters: Use a short relaxation delay and a wide spectral width to accommodate the large chemical shift range of the paramagnetic signals. Temperature control is crucial as paramagnetic shifts are temperature-dependent.

-

Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio of the broad peaks.

-

Spectral Assignment: The assignment of resonances can be challenging and often requires a combination of 2D NMR techniques (where feasible), comparison with related compounds, and theoretical calculations.[14]

Resonance Raman (RR) Spectroscopy

Resonance Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure and bonding of chromophores.[15] By tuning the laser excitation wavelength to coincide with an electronic absorption band of the chromium (III) porphyrin (e.g., the Soret or Q bands), the vibrational modes associated with the porphyrin macrocycle can be selectively enhanced.[16][17]

The frequencies of the RR bands are sensitive to the oxidation state, spin state, and coordination number of the central metal ion, as well as the conformation of the porphyrin core.[15][18] This makes RR spectroscopy a powerful tool for probing the structure-function relationships of these molecules.[19]

Experimental Protocol: Resonance Raman Spectroscopy

A general procedure for obtaining the resonance Raman spectrum of a chromium (III) porphyrin is as follows:

-

Sample Preparation: Prepare a solution of the chromium (III) porphyrin in a suitable solvent. The concentration should be adjusted to optimize the Raman signal while minimizing sample degradation from the laser.

-

Instrumentation: A Raman spectrometer equipped with a tunable laser (e.g., an argon ion laser or a dye laser) is required. The scattered light is collected and analyzed by a monochromator and a sensitive detector.

-

Excitation Wavelength Selection: Choose an excitation wavelength that falls within the Soret or Q band absorption of the chromium (III) porphyrin to achieve resonance enhancement.

-

Data Acquisition: Acquire the Raman spectrum over the desired vibrational frequency range.

-

Data Analysis: Identify the frequencies of the observed Raman bands and assign them to specific vibrational modes of the porphyrin macrocycle.

Synthesis of Chromium (III) Porphyrins

The synthesis of chromium (III) porphyrins typically involves the insertion of chromium into a free-base porphyrin. A common method is the reaction of the free-base porphyrin with a chromium (II) or chromium (III) salt in a high-boiling solvent.[2][20]

General Experimental Protocol for the Synthesis of Chloro(meso-tetraphenylporphyrinato)chromium(III) ([Cr(TPP)Cl])

This protocol is adapted from previously reported procedures.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve meso-tetraphenylporphyrin (H₂TPP) in a high-boiling solvent such as dimethylformamide (DMF).

-

Metal Insertion: Add an excess of a chromium salt, such as chromium (II) chloride (CrCl₂) or chromium (III) chloride (CrCl₃). The use of a reducing agent like zinc powder can facilitate the reaction when starting with CrCl₃.[3]

-

Reflux: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Q bands and the appearance of the characteristic two-band pattern of the metalloporphyrin.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

-

Characterization: The final product is characterized by the spectroscopic techniques described in this guide (UV-Vis, EPR, NMR, and RR), as well as mass spectrometry and elemental analysis.

Applications in Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells.[21][22] Porphyrins and their derivatives are widely used as photosensitizers in PDT due to their strong absorption in the visible region and their ability to efficiently generate singlet oxygen.[1][5][21]

Chromium (III) porphyrins are being investigated for their potential in PDT.[4] The paramagnetic nature of the Cr(III) center can influence the photophysical properties of the porphyrin, potentially enhancing the efficiency of intersystem crossing to the triplet state, which is a key step in the generation of singlet oxygen.

Caption: Mechanism of Photodynamic Therapy (PDT).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and comprehensive spectroscopic characterization of a novel chromium (III) porphyrin.

Caption: Workflow for Cr(III) Porphyrin Synthesis and Analysis.

Conclusion

The spectroscopic analysis of chromium (III) porphyrins is a multifaceted endeavor that provides critical insights into their structure, electronic properties, and potential for various applications. This guide has outlined the fundamental principles and experimental protocols for the key spectroscopic techniques employed in their characterization. By systematically applying these methods, researchers and drug development professionals can effectively elucidate the structure-property relationships of these promising compounds, thereby accelerating their development for therapeutic and catalytic applications.

References

- 1. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics [thno.org]

- 2. Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Weak Exchange Interactions in Multispin Systems: EPR Studies of Metalloporphyrins Decorated with {Cr7Ni} Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand control of low-frequency electron paramagnetic resonance linewidth in Cr(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Resonance Raman Spectroscopy of Manganese (III) Etioporphyrin I, Chromium ... - Sanford Abraham Asher - Google ブックス [books.google.co.jp]

- 17. Resonance Raman spectroscopy as an in situ probe for monitoring catalytic events in a Ru–porphyrin mediated amination reaction - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. [Resonance Raman spectra of transition metal Mn(III), Fe(III), Rh(III), Pd(II) porphyrin complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

Cr(III) Protoporphyrin IX chloride molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of Chromium (III) Protoporphyrin IX chloride. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

Molecular Structure and Chemical Formula

Chromium (III) Protoporphyrin IX chloride, a metalloporphyrin complex, possesses a defined molecular architecture centered around a chromium ion. The core of the molecule is the protoporphyrin IX macrocycle, a tetrapyrrole ring system with various side chains. The central chromium ion is in the +3 oxidation state and is coordinated to the four nitrogen atoms of the pyrrole rings. An axial chloride ligand completes the coordination sphere of the chromium ion.

The chemical formula for Cr(III) Protoporphyrin IX chloride is C₃₄H₃₂ClCrN₄O₄ .[1][2] Its molecular weight is approximately 648.09 g/mol .[1][2]

Key Structural Features:

-

Porphyrin Macrocycle: A large, aromatic ring system responsible for the compound's characteristic spectroscopic properties.

-

Central Chromium (III) Ion: The metallic core that dictates the compound's reactivity and biological activity.

-

Axial Chloride Ligand: A key component influencing the electronic properties and stability of the complex.

-

Protoporphyrin IX Side Chains: These include methyl, vinyl, and propionic acid groups, which contribute to the molecule's overall solubility and interactions with biological systems.

Below is a two-dimensional representation of the molecular structure of Cr(III) Protoporphyrin IX chloride.

Caption: 2D chemical structure of Cr(III) Protoporphyrin IX chloride.

Physicochemical and Spectroscopic Data

The physicochemical properties of Cr(III) Protoporphyrin IX chloride are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1][2] |

| Molecular Weight | 648.09 g/mol | [1][2] |

| CAS Number | 41628-83-5 | [1][2][3] |

| Appearance | Dark-colored solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| Storage | Store at room temperature, protected from light | [3] |

Spectroscopic Characterization:

The UV-Visible spectrum of metalloporphyrins like Cr(III) Protoporphyrin IX chloride is characterized by two main features: the Soret band and the Q-bands.[4][5][6]

-

Soret Band (or B-band): An intense absorption peak typically observed in the 400-450 nm region. This band arises from a strong π-π* transition within the porphyrin macrocycle.

-

Q-bands: A series of weaker absorption bands found in the 500-700 nm region. These bands correspond to other π-π* transitions.

The exact position and intensity of these bands can be influenced by the central metal ion, the axial ligands, and the solvent environment. For Cr(III) Protoporphyrin IX chloride, the UV-Vis spectrum serves as a primary tool for its identification and quantification.

Biological Activity: Inhibition of Heme Oxygenase

A primary and well-documented biological activity of Cr(III) Protoporphyrin IX chloride is its ability to act as a competitive inhibitor of heme oxygenase (HO).[7] Heme oxygenase is a critical enzyme responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. There are two main isoforms of this enzyme: the inducible HO-1 and the constitutive HO-2.

Metalloporphyrins, due to their structural similarity to the natural substrate heme, can bind to the active site of heme oxygenase without undergoing catalysis.[8][9] This binding event blocks the access of heme to the active site, thereby inhibiting the enzyme's function. Cr(III) Protoporphyrin IX chloride has been shown to be a potent inhibitor of HO activity.[10]

The inhibition of heme oxygenase has significant physiological consequences, as the products of the HO-catalyzed reaction have important biological roles. For instance, carbon monoxide acts as a signaling molecule, and biliverdin is subsequently converted to the antioxidant bilirubin. By inhibiting HO, Cr(III) Protoporphyrin IX chloride can modulate these downstream pathways.

Signaling Pathway: Heme Degradation and its Inhibition

The following diagram illustrates the catalytic cycle of heme oxygenase and the mechanism of its inhibition by Cr(III) Protoporphyrin IX chloride.

Caption: Inhibition of the Heme Oxygenase-1 catalytic cycle by Cr(III) Protoporphyrin IX chloride.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of metalloporphyrins and for assaying the activity of heme oxygenase, which can be adapted for studies involving Cr(III) Protoporphyrin IX chloride.

Synthesis of Metalloporphyrins (General Protocol)

A common method for the synthesis of metalloporphyrins involves the reaction of the free-base porphyrin with a metal salt in a suitable solvent. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.[11][12]

Materials:

-

Protoporphyrin IX

-

Chromium (III) chloride (CrCl₃)

-

Dimethylformamide (DMF) or other high-boiling solvent

-

Microwave reactor

Procedure:

-

Dissolve Protoporphyrin IX in a minimal amount of DMF in a microwave-safe reaction vessel.

-

Add an excess of Chromium (III) chloride to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture under microwave irradiation at a specified temperature and time (e.g., 150 °C for 10-30 minutes). The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin's characteristic Q-bands and the appearance of the metalloporphyrin's spectrum.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by chromatography, to remove unreacted starting materials and byproducts.

Heme Oxygenase Activity Assay

The activity of heme oxygenase is typically determined by measuring the rate of formation of one of its products, bilirubin (after the reduction of biliverdin).[13][14][15]

Materials:

-

Source of heme oxygenase (e.g., cell lysate, microsomal fraction, or purified enzyme)

-

Hemin (substrate)

-

NADPH

-

Biliverdin reductase (can be supplied by rat liver cytosol)

-

Potassium phosphate buffer

-

Cr(III) Protoporphyrin IX chloride (inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the source of heme oxygenase, biliverdin reductase, and hemin in potassium phosphate buffer.

-

For inhibitor studies, pre-incubate the reaction mixture with varying concentrations of Cr(III) Protoporphyrin IX chloride for a specified time.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 37 °C, protected from light.

-

The formation of bilirubin is monitored by measuring the increase in absorbance at approximately 464 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The inhibitory effect of Cr(III) Protoporphyrin IX chloride is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Experimental Workflow for Inhibitor Studies

The following diagram outlines a typical workflow for investigating the inhibitory effects of Cr(III) Protoporphyrin IX chloride on heme oxygenase activity.

Caption: Experimental workflow for studying heme oxygenase inhibition.

Conclusion

Cr(III) Protoporphyrin IX chloride is a significant metalloporphyrin with well-defined structural and spectroscopic properties. Its primary biological role as a potent inhibitor of heme oxygenase makes it a valuable tool for researchers studying the heme degradation pathway and its physiological implications. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis, characterization, and functional analysis of this and related metalloporphyrin compounds, facilitating further advancements in biochemistry and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Cr(III) Protoporphyrin IX Chloride | [frontierspecialtychemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. secjhuapl.edu [secjhuapl.edu]

- 7. Characterization of porphyrin heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Metalloporphyrins – An Update [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 12. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]

- 13. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

Protoporphyrin IX Solubility: A Comprehensive Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Protoporphyrin IX

Protoporphyrin IX (PpIX), a crucial precursor to heme and chlorophyll, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) and diagnostics. However, its inherent hydrophobicity and tendency to aggregate in aqueous environments present considerable challenges for its formulation and delivery. This technical guide provides a detailed overview of the solubility of Protoporphyrin IX in a range of solvents, offering quantitative data, experimental methodologies, and insights into the factors governing its dissolution.

Core Concepts: Factors Influencing Solubility

The solubility of Protoporphyrin IX is not a static property but is influenced by a confluence of factors, primarily the solvent's polarity, the pH of the medium, and the intrinsic propensity of PpIX to form aggregates. In aqueous solutions, PpIX tends to self-aggregate due to the hydrophobic nature of its porphyrin core, a phenomenon that significantly curtails its bioavailability and photodynamic efficacy. The ionization state of the two propionic acid side chains is pH-dependent, further complicating its solubility profile.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of Protoporphyrin IX in various solvent systems, compiled from multiple sources. This data provides a comparative reference for formulation development and experimental design.

| Solvent System | Concentration (mg/mL) | Temperature | Notes |

| Water | 0.138[1] | 37 °C | Exhibits low solubility and forms aggregates.[2][3] |

| Absolute Ethanol | 0.179[1] | 37 °C | Considered an unsuitable solvent for PpIX.[1] |

| 50% Ethanol (v/v) | > 0.4[3] | 37 °C | Effectively solubilizes PpIX at this concentration.[3] |

| 77% Ethanol (v/v) | > 0.4[3] | 37 °C | Effectively solubilizes PpIX at this concentration.[3] |

| Dimethyl Sulfoxide (DMSO) | up to 100[4] | Room Temperature | A commonly used solvent for preparing concentrated stock solutions.[2] |

| 10[5] | Room Temperature | - | |

| 5.63[6] | Room Temperature | Sonication is recommended.[6] | |

| DMF:Methanol (1:1) | 10 | Room Temperature | - |

| Water with 10% (w/w) Poloxamer 407 | 0.593[1] | 37 °C | Micellar encapsulation significantly enhances aqueous solubility.[1] |

| 50% Ethanol with 10% (w/w) Poloxamer 407 | 0.503[1] | 37 °C | - |

| 77% Ethanol with 10% (w/w) Poloxamer 407 | 0.507[1] | 37 °C | - |

| Pyridine | Soluble | Not Specified | Often cited as a good solvent for PpIX.[7][8] |

| Chloroform | Soluble | Not Specified | Freely soluble.[9] |

| Dimethylformamide (DMF) | Soluble | Not Specified | General solubility noted.[7][8] |

Experimental Protocols

Accurate determination of solubility is paramount for reproducible research. The following section details common experimental protocols for assessing the solubility of Protoporphyrin IX.

The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Methodology:

-

Preparation: Add an excess amount of Protoporphyrin IX powder (e.g., 10 to 25 mg) to a known volume of the desired solvent system (e.g., 25 mL) in a sealed flask.[1][10]

-

Equilibration: Protect the flask from light and agitate it at a constant speed (e.g., 100 rpm) and temperature (e.g., 37 °C) for a sufficient period (up to 96 hours) to ensure equilibrium is reached.[1][10]

-

Sampling: At predetermined time intervals, collect aliquots of the suspension.

-

Separation of Undissolved Solid: Filter the aliquots through a 0.45 µm membrane filter to remove any undissolved PpIX particles.[3]

-

Quantification: Dilute the filtered solution in a suitable solvent (e.g., 77% ethanol) for analysis.[3] The concentration of the dissolved PpIX is then determined using UV-Vis spectrophotometry, typically measuring the absorbance at the Soret band maximum (around 400 nm).[3]

Preparation of a Protoporphyrin IX Stock Solution in DMSO

Due to its poor aqueous solubility, concentrated stock solutions of PpIX are typically prepared in an organic solvent like DMSO.

Methodology:

-

Weighing: Accurately weigh the desired amount of Protoporphyrin IX powder in a sterile microcentrifuge tube.

-

Dissolution: Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[2] It is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility.[4]

-

Aiding Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 50°C water bath) and ultrasonication can be used to aid dissolution.[2][4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.[2]

-

Storage: Store the stock solution in aliquots at -20°C or -80°C and protected from light to prevent photodegradation and avoid repeated freeze-thaw cycles.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Protoporphyrin IX using the shake-flask method followed by UV-Vis analysis.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

The solubility of Protoporphyrin IX is intrinsically linked to its state of aggregation, which is heavily influenced by the solvent environment and pH. The following diagram illustrates the logical relationship between these factors.

Caption: Factors Affecting PpIX Solubility.

Conclusion

Understanding the solubility of Protoporphyrin IX is critical for its successful application in research and clinical settings. This guide has provided a consolidated resource of quantitative solubility data, detailed experimental protocols, and a conceptual framework for the factors influencing its dissolution. For researchers and drug development professionals, careful consideration of the solvent system, pH, and the potential for aggregation is essential for developing effective and reproducible formulations of Protoporphyrin IX. The use of co-solvents, micellar encapsulation systems, and careful control of experimental conditions are key strategies to overcome the challenges posed by its hydrophobic nature.

References

- 1. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Enzo Life Sciences Protoporphyrin IX (free acid) (1g). CAS: 553-12-8, Quantity: | Fisher Scientific [fishersci.com]

- 6. Protoporphyrin IX | PPIX | tetrapyrrole | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

- 8. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 9. Protoporphyrin IX CAS#: 553-12-8 [m.chemicalbook.com]

- 10. BJNANO - Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems [beilstein-journals.org]

Technical Guide: Cr(III) Protoporphyrin IX Chloride in Oncological Research and Nanotechnology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chromium (III) Protoporphyrin IX chloride, a significant molecule in cancer research and the development of self-assembled monolayers. This document outlines its chemical properties, its role as a modulator of the crucial heme oxygenase-1 signaling pathway, and detailed experimental protocols for its application in research settings.

Core Compound Data

Quantitative data for Cr(III) Protoporphyrin IX chloride is summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 41628-83-5 | [1] |

| Molecular Weight | 648.09 g/mol | [1] |

| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | [1] |

| Synonym | Chloro[3,3′-(3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphyrindiyl-κ2N21,N23)dipropanoato(2-)]chromium | [1] |

| Primary Application | Heme Oxygenase (HO-1) Inhibitor | [2][3] |

Role in Cancer Research: Inhibition of Heme Oxygenase-1

Cr(III) Protoporphyrin IX chloride is recognized as a potent competitive inhibitor of heme oxygenase (HO) activity.[3] The primary isoform of interest in oncology is Heme Oxygenase-1 (HO-1), a stress-inducible enzyme that plays a critical role in cellular homeostasis and is often overexpressed in various cancers.[2][4]

HO-1 is a downstream target of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5] In the tumor microenvironment, the upregulation of HO-1 has been linked to several pro-tumorigenic effects, including:

-

Promotion of Tumor Growth: By mitigating oxidative stress and inhibiting apoptosis, HO-1 can enhance the survival of cancer cells.[4][6]

-

Angiogenesis: HO-1 can modulate the expression of angiogenic factors, contributing to the formation of new blood vessels that supply tumors.[7]

-

Chemoresistance: The cytoprotective effects of HO-1 can make cancer cells more resistant to conventional chemotherapy.[6]

By inhibiting HO-1, Cr(III) Protoporphyrin IX chloride can potentially reverse these pro-tumorigenic effects, making it a valuable tool for cancer research and a potential therapeutic target.

Signaling Pathway: Nrf2/ARE and HO-1 Regulation

The following diagram illustrates the signaling pathway leading to the expression of Heme Oxygenase-1 and the point of inhibition by Cr(III) Protoporphyrin IX chloride.

Caption: Nrf2/HO-1 signaling pathway and inhibition by Cr(III) Protoporphyrin IX.

Experimental Protocols

In Vitro Inhibition of Heme Oxygenase-1 in Cancer Cells

This protocol describes a general method for treating a cancer cell line with Cr(III) Protoporphyrin IX chloride to assess its effect on HO-1 activity and downstream cellular processes.

1. Cell Culture and Reagents:

-

Select a cancer cell line known to express HO-1 (e.g., PC-3 for prostate cancer, LL/2 for lung cancer).[8][9]

-

Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a stock solution of Cr(III) Protoporphyrin IX chloride in a suitable solvent, such as DMSO.

2. Treatment Protocol:

-

Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of Cr(III) Protoporphyrin IX chloride (e.g., 1-50 µM). Include a vehicle control (DMSO).

-

Incubate the cells for a predetermined time (e.g., 24-48 hours).

3. Assessment of HO-1 Activity and Expression:

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of HO-1, Nrf2, and other relevant pathway proteins.

-

HO Activity Assay: Measure HO activity in cell lysates using a commercially available kit or by monitoring the conversion of heme to bilirubin.

4. Downstream Effect Analysis:

-

Cell Viability Assay: Use an MTT or similar assay to assess the effect of Cr(III) Protoporphyrin IX chloride on cell proliferation.

-

Apoptosis Assay: Employ techniques like Annexin V/PI staining followed by flow cytometry to quantify apoptosis.

-

Angiogenesis Assay: In relevant models, co-culture with endothelial cells and perform tube formation assays.

The following diagram outlines the general workflow for this in vitro experiment.

Caption: Workflow for in vitro analysis of Cr(III) Protoporphyrin IX chloride.

Preparation of Self-Assembled Monolayers (SAMs)

While Cr(III) Protoporphyrin IX chloride does not possess a thiol group for direct binding to gold surfaces, SAMs can be formed through the modification of the protoporphyrin's carboxyl groups or via axial coordination.[10] This protocol provides a general methodology for the formation of porphyrin-based SAMs on a gold substrate.

1. Substrate Preparation:

-

Use gold-coated substrates (e.g., gold on mica or silicon).

-

Clean the gold surface to remove organic contaminants. A common method is immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or sulfochromic acid, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[11] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

2. SAM Formation (via linker molecule):

-

To immobilize Cr(III) Protoporphyrin IX chloride, the surface can first be functionalized with a molecule that can bind to the porphyrin's carboxyl groups. For instance, an amine-terminated thiol SAM can be formed first.

-

Immerse the clean gold substrate in a dilute solution (e.g., 1 mM in ethanol) of an amine-terminated alkanethiol (e.g., 11-amino-1-undecanethiol).

-

Allow the SAM to form over 24-48 hours in an inert atmosphere to achieve a well-ordered monolayer.

-

Rinse the substrate thoroughly with ethanol and dry with nitrogen.

3. Covalent Attachment of Cr(III) Protoporphyrin IX Chloride:

-

Activate the carboxyl groups of Cr(III) Protoporphyrin IX chloride using a coupling agent like EDC/NHS in an appropriate solvent.

-

Immerse the amine-functionalized gold substrate in the solution of activated Cr(III) Protoporphyrin IX chloride to form an amide bond between the surface and the molecule.

-

After the reaction, rinse the substrate extensively to remove any non-covalently bound molecules.

4. Characterization of the SAM:

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding states on the surface.[12]

-

Atomic Force Microscopy (AFM): To visualize the topography of the monolayer.

-

Contact Angle Measurements: To assess the hydrophobicity/hydrophilicity of the surface, indicating successful monolayer formation.

-

Ellipsometry: To measure the thickness of the monolayer.

The following diagram illustrates the logical relationship in the formation of a Cr(III) Protoporphyrin IX chloride SAM.

Caption: Logical workflow for SAM formation of Cr(III) Protoporphyrin IX chloride.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]

- 3. Suppression of hyperbilirubinemia in the rat neonate by chromium- protoporphyrin. Interactions of metalloporphyrins with microsomal heme oxygenase of human spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytoprotective Role of Heme Oxygenase-1 in Cancer Chemoresistance: Focus on Antioxidant, Antiapoptotic, and Pro-Autophagy Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme oxygenase-1: emerging target of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 1.7 Self assembled monolayers [jredman.kombyonyx.com]

- 11. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Metalloporphyrins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electrochemical properties of metalloporphyrins, synthetic analogues of the active centers in many essential biological systems. Understanding these properties is crucial for their application in diverse fields, including drug development, catalysis, and sensor technology. This document details their redox behavior, electron transfer mechanisms, and the experimental protocols used for their characterization, presenting quantitative data in a clear, comparative format.

Introduction to the Electrochemical Behavior of Metalloporphyrins

Metalloporphyrins are macrocyclic compounds that can chelate a wide variety of metal ions. Their rich electrochemical behavior stems from the ability of both the central metal ion and the porphyrin macrocycle to participate in redox reactions. The interplay between the metal-centered and ring-centered electron transfer processes gives rise to a diverse range of electrochemical properties that can be finely tuned by modifying the porphyrin structure or the coordinated metal.

The redox chemistry of metalloporphyrins is fundamental to their function in biological systems, such as oxygen transport by heme (an iron porphyrin) and electron transfer in cytochromes.[1] In drug development, the catalytic activity of metalloporphyrins, which is governed by their electrochemical properties, is exploited in areas like drug metabolism studies and the development of novel therapeutics.[2]

Redox Potentials of Metalloporphyrins

The redox potential of a metalloporphyrin is a measure of its tendency to accept or donate electrons. These potentials are highly sensitive to the nature of the central metal ion, the substituents on the porphyrin ring, and the axial ligands coordinated to the metal.[3] Cyclic voltammetry is the primary technique used to determine these potentials, which are typically reported as half-wave potentials (E₁/₂) versus a reference electrode.

Data Presentation: Half-Wave Potentials

The following tables summarize the half-wave potentials for the oxidation and reduction of common metalloporphyrins, providing a basis for comparing the effects of different structural modifications.

Table 1: Half-Wave Potentials (V vs. SCE) for Tetraphenylporphyrin (TPP) Complexes in Non-aqueous Media.

| Metal Center | E₁/₂ (Oxidation 2) | E₁/₂ (Oxidation 1) | E₁/₂ (Reduction 1) | E₁/₂ (Reduction 2) | Reference(s) |

| H₂ (Free Base) | +1.28 | +1.09 | -1.21 | -1.63 | [4] |

| Co(II) | - | +0.60 | -0.86 | -2.02 | [1] |

| Ni(II) | +1.35 | +1.03 | -1.18 | -1.55 | [5] |

| Cu(II) | +1.43 | +1.11 | -1.10 | -1.50 | [6] |

| Zn(II) | +1.05 | +0.74 | -1.31 | -1.69 | [7] |

| Fe(III)Cl | - | +1.13 | -0.29 | -1.02 | [8] |

Table 2: Half-Wave Potentials (V vs. Ag/AgCl) for Octaethylporphyrin (OEP) Complexes.

| Metal Center | E₁/₂ (Oxidation 2) | E₁/₂ (Oxidation 1) | E₁/₂ (Reduction 1) | Reference(s) |

| H₂ (Free Base) | +1.20 | +0.85 | -1.45 | [9] |

| Co(II) | +1.01 | +0.52 | -1.27 | [9] |

| Ni(II) | +1.15 | +0.75 | -1.35 | [9] |

| Cu(II) | +1.25 | +0.85 | -1.25 | [9] |

| Zn(II) | +1.00 | +0.65 | -1.40 | [9] |

Note: Potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used.

Electron Transfer Mechanisms

Electron transfer in metalloporphyrins can occur through two primary mechanisms:

-

Porphyrin Ring-Centered Electron Transfer: This involves the addition or removal of electrons from the π-system of the macrocycle, leading to the formation of π-cation radicals, dications, π-anion radicals, or dianions.

-

Metal-Centered Electron Transfer: This involves a change in the oxidation state of the central metal ion.

The preferred pathway for electron transfer is determined by the relative energies of the metal d-orbitals and the porphyrin frontier π-orbitals.

Below is a generalized diagram illustrating the possible redox states of a metalloporphyrin.

Experimental Protocols

Accurate determination of the electrochemical properties of metalloporphyrins relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.

Objective: To determine the redox potentials and study the reversibility of electron transfer processes.

Methodology:

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable non-aqueous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide). The solvent must be of high purity and freshly distilled to remove impurities.

-

Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Preparation of the Analyte Solution:

-

Dissolve the metalloporphyrin sample in the deaerated electrolyte solution to a final concentration of approximately 1 mM.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Ensure the electrodes are clean and polished before use.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Blanket the solution with the inert gas throughout the experiment.

-

Set the potential window to scan over the range where redox events are expected.

-

Set the scan rate, typically between 50 and 200 mV/s.

-

Initiate the potential sweep and record the resulting current. Multiple cycles are often run to check for stability.

-

-

Data Analysis:

-

Plot the current versus the applied potential to obtain a cyclic voltammogram.

-

Determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer; for a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.

-

The following diagram illustrates a typical experimental workflow for cyclic voltammetry.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and the electronic absorption spectra of the species generated at the electrode surface.

Objective: To identify the species formed at different potentials and to study the kinetics of electron transfer.

Methodology:

-

Cell and Electrode Setup:

-

Use a specially designed optically transparent thin-layer electrochemical (OTTLE) cell.

-

The working electrode is typically a transparent material like indium tin oxide (ITO) or a fine metal mesh.

-

The reference and counter electrodes are positioned in the cell.

-

-

Instrumentation:

-

Couple the potentiostat to a UV-Vis spectrophotometer. A fiber-optic cable can be used to direct the light beam through the OTTLE cell.[10]

-

-

Procedure:

-

Fill the OTTLE cell with the deaerated analyte solution.

-

Record the initial absorption spectrum of the solution at the open-circuit potential.

-

Apply a potential to the working electrode to initiate the first redox process.

-

Record the absorption spectra at regular intervals as the electrolysis proceeds until a steady state is reached.

-

Step the potential to the next redox event and repeat the spectral measurements.

-

-

Data Analysis:

-

Analyze the changes in the absorption spectra (e.g., shifts in the Soret and Q bands) to identify the electronic structure of the electrogenerated species (e.g., π-cation radical, dianion).[11]

-

Rotating Disk Electrode (RDE) Voltammetry

RDE voltammetry is a hydrodynamic technique where the working electrode is rotated at a constant speed. This controlled convection allows for the study of reaction kinetics and mechanisms.[12]

Objective: To determine kinetic parameters of catalytic reactions, such as those involved in drug metabolism or oxygen reduction.

Methodology:

-

Electrode and Cell Setup:

-

Use a rotating disk electrode as the working electrode.

-

The rest of the three-electrode cell setup is similar to that for cyclic voltammetry.

-

-

Procedure:

-

Fill the cell with the electrolyte solution and deaerate it. If studying a gas-consuming reaction like oxygen reduction, saturate the solution with the respective gas.

-

Set the desired rotation speed of the RDE.

-

Perform a linear sweep voltammetry experiment by scanning the potential from an initial to a final value.

-

Repeat the experiment at different rotation speeds.

-

-

Data Analysis:

-

Plot the limiting current (i_L) as a function of the square root of the rotation speed (ω¹/²).

-

For a mass-transport-limited process, this plot (the Koutecký-Levich plot) should be linear and pass through the origin.

-

The slope of the Koutecký-Levich plot can be used to determine the number of electrons transferred in the reaction and the diffusion coefficient of the analyte.[13]

-

Catalytic Applications and Signaling Pathways

Metalloporphyrins are excellent catalysts for a variety of reactions, including the oxygen reduction reaction (ORR) and the CO₂ reduction reaction.[14][15] Understanding the catalytic cycles is crucial for designing more efficient catalysts for applications in drug metabolism and energy conversion.

Oxygen Reduction Reaction (ORR) Catalytic Cycle

The ORR can proceed via a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide. The following diagram illustrates a proposed associative mechanism for the 4-electron pathway catalyzed by a metalloporphyrin (M-P).[16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table IV from ELECTROCHEMISTRY OF NICKEL(II) PORPHYRINS AND CHLORINS | Semantic Scholar [semanticscholar.org]

- 6. Table I from Porphyrins . 38 . 1 Redox Potentials , Charge Transfer Transitions , and Emission of Copper , Silver , and Gold Complexes Artemis Antipas , 2 a | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electropolymerization of Metallo-Octaethylporphyrins: A Study to Explore Their Sensing Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02764G [pubs.rsc.org]

- 11. Synthesis and Spectroelectrochemistry of N-Cobaltacarborane Porphyrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RDE [mpie.de]

- 13. Rotating Disk Electrochemistry (RDE) | Pine Research Instrumentation [pineresearch.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Electrocatalytic activity of metalloporphyrins grown in situ on graphene sheets toward oxygen reduction reaction in an alkaline medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Understanding the activity origin and mechanisms of the oxygen reduction reaction on the tetramethyl metalloporphyrin/MoS2 electrocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of Cr(III) Porphyrins: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of Chromium(III) porphyrins, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, electronic structure, spectroscopic characterization, and reactivity of these versatile complexes. Detailed experimental methodologies for key characterization techniques are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz visualizations to illustrate fundamental concepts, experimental workflows, and reaction mechanisms, offering a comprehensive resource for understanding and applying the chemistry of Cr(III) porphyrins in various fields, including catalysis and medicine.

Introduction

Chromium(III) porphyrins are a fascinating class of coordination compounds characterized by a central chromium ion in the +3 oxidation state chelated by a porphyrin macrocycle. The robust nature of the porphyrin ligand and the unique electronic properties of the Cr(III) center bestow these complexes with remarkable stability and diverse reactivity. Their applications span from catalysis in organic synthesis to potential roles in photodynamic therapy and drug delivery.[1][2][3] This guide delves into the core principles of their coordination chemistry, providing a foundational understanding for researchers seeking to harness their potential.

Synthesis of Cr(III) Porphyrins

The synthesis of Cr(III) porphyrins typically involves the metalation of a free-base porphyrin with a suitable chromium(II) or chromium(III) salt. A common and well-documented example is the synthesis of chloro(meso-tetraphenylporphinato)chromium(III), [Cr(TPP)Cl].[4][5][6]

General Synthetic Protocol for [Cr(TPP)Cl]

A typical synthesis involves refluxing the free-base porphyrin, such as meso-tetraphenylporphyrin (H₂TPP), with a chromium(II) salt, like chromium(II) chloride (CrCl₂), in a high-boiling solvent such as dimethylformamide (DMF). The Cr(II) initially inserted is readily oxidized to Cr(III) by atmospheric oxygen.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve meso-tetraphenylporphyrin (H₂TPP) in dimethylformamide (DMF).

-

Metal Insertion: Add an excess of chromium(II) chloride (CrCl₂) to the solution.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the emergence of the two Q-bands typical of metalloporphyrins.

-

Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

-

Purification: The crude [Cr(TPP)Cl] is collected by filtration, washed with water and methanol, and can be further purified by column chromatography on alumina.[7]

Electronic Structure and Spectroscopic Properties

The Cr(III) ion in a porphyrin macrocycle possesses a d³ electron configuration, typically resulting in a quartet ground state (S=3/2). The coordination environment is generally octahedral or distorted octahedral, with the four nitrogen atoms of the porphyrin forming the equatorial plane and two axial ligands occupying the remaining coordination sites.

UV-Visible Spectroscopy